molecular formula C12H13BrN2O B1383985 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole CAS No. 1869783-70-9

1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole

Cat. No. B1383985
M. Wt: 281.15 g/mol
InChI Key: XKLRFTSWKXGHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole” are not available, pyrazoles are known to undergo a variety of chemical reactions, including substitutions, additions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole” would depend on its exact structure. Properties such as melting point, boiling point, and solubility could be predicted based on its structure and the properties of similar compounds .

Scientific Research Applications

Negishi Cross-Coupling Reactions

1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole has applications in Negishi cross-coupling reactions. This process involves the reaction between 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides, using palladium catalysis. This method is instrumental in synthesizing 4-benzyl-3-ethoxy-1H-pyrazoles derivatives, which are useful as building blocks for new chemical entities (Coutant & Janin, 2014).

Electrochemical Behavior

The electrochemical behavior of pyrazole derivatives, including 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles, is significant in the synthesis of various heterocyclic systems like pyrazolotriazoles. Their voltammetric behavior in nonaqueous media has been investigated to understand the influence of different substituents on the anodic oxidation mechanism (Costea et al., 2006).

Brominated Precursors in Pyrazole Synthesis

Brominated trihalomethylenones serve as versatile precursors for synthesizing various 1H-pyrazole derivatives, including 3-ethoxymethyl pyrazoles. These compounds are synthesized through cyclocondensation reactions and are important in the development of new pyrazole-based chemical entities (Martins et al., 2013).

Inhibitors of Human Dihydroorotate Dehydrogenase

Research on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, derived from similar pyrazole structures, highlights their role as inhibitors of human dihydroorotate dehydrogenase (DHODH). These compounds have shown notable antiviral properties, highlighting the medicinal potential of pyrazole derivatives (Munier-Lehmann et al., 2015).

Antibacterial Activity

Certain pyrazole derivatives demonstrate antibacterial activity against clinically isolated bacteria. This includes the production of new pyrazole amide derivatives, effective against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria. Their antibacterial efficacy is evaluated through various assays, showcasing the role of pyrazole compounds in combating antibiotic-resistant bacteria (Ahmad et al., 2021).

Safety And Hazards

The safety and hazards associated with “1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole” would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole” would depend on its properties and potential applications. Pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-ethoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-2-16-12-7-14-15(9-12)8-10-4-3-5-11(13)6-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLRFTSWKXGHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.